molecular formula C13H19NO B584428 cis-3-(Benzylamino)cyclohexanol CAS No. 1089695-63-5

cis-3-(Benzylamino)cyclohexanol

Cat. No.: B584428
CAS No.: 1089695-63-5
M. Wt: 205.301
InChI Key: ADACSZOIFGMJFT-QWHCGFSZSA-N
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Description

cis-3-(Benzylamino)cyclohexanol is a compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. The compound is characterized by its off-white solid appearance and is soluble in solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and methanol.

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals used by early discovery researchers

Mode of Action

It is known that the compound is derived from β-enaminoketones . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a derivative of β-enaminoketones, it might be involved in certain enzymatic reactions . More research is required to elucidate the exact pathways and their downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

cis-3-(Benzylamino)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Scientific Research Applications

cis-3-(Benzylamino)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(Benzylamino)cyclohexanol
  • (1R,3S)-3-(Benzylamino)cyclohexan-1-ol
  • rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1R,3S)-3-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADACSZOIFGMJFT-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244992
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089695-63-5
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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